molecular formula C7H4N2O3 B179310 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 21038-63-1

1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione

Katalognummer B179310
CAS-Nummer: 21038-63-1
Molekulargewicht: 164.12 g/mol
InChI-Schlüssel: LZWZQYVPLLPAGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C7H4N2O3 . It has a molecular weight of 164.12 .


Molecular Structure Analysis

The InChI code for 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione is 1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)9-7(11)12-6/h1-3H, (H,8,9,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione is an off-white solid . It should be stored in a freezer .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of New Pyrido Derivatives

  • Summary of Application: This research focuses on the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .
  • Methods of Application: The synthesis involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .
  • Results: The research led to the development of new methods for synthesizing these derivatives .

2. Therapeutic Potential of Pyrido Derivatives

  • Summary of Application: This review discusses the therapeutic potential of various pyridopyrimidine derivatives .
  • Methods of Application: The review considers all synthetic protocols to prepare these pyridopyrimidine derivatives .
  • Results: The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

3. Discovery of a Potent PARP7 Inhibitor

  • Summary of Application: This research led to the discovery of an extremely potent and orally-bioavailable PARP7 inhibitor for the treatment of lung cancer .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
  • Results: The discovered inhibitor showed acceptable bioavailability in ICR mice (F = 33.9%) and Beagle dogs (F = 45.2%) .

4. Green Synthesis and Antibacterial Activity

  • Summary of Application: This research focuses on the green synthesis of Pyrido1,3,4-Oxadiazines heterocyclic ring system and its derivatives .
  • Methods of Application: The synthesis was performed using Grinding Chemistry, a recognized solvent-free, less hazard, and low risk pathway .
  • Results: The research led to the efficient synthesis of these derivatives via a benign and sustainable methodology .

5. Antimicrobial Activity of Pyrido Derivatives

  • Summary of Application: Pyrido[2,3-d]pyrimidine ring systems have been found to exhibit antimicrobial activity .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
  • Results: The research suggests that these compounds could be potential candidates for the development of new antimicrobial agents .

6. Antitumor Properties of Piritrexim

  • Summary of Application: Piritrexim, a synthetic antifolate, has been found to exhibit anti-tumor properties .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
  • Results: The research suggests that Piritrexim could be a potential candidate for the treatment of certain types of cancer .

7. Synthesis of New Pyrido Derivatives

  • Summary of Application: This research focuses on the synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives .
  • Methods of Application: The synthesis involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .
  • Results: The research led to the development of new methods for synthesizing these derivatives .

8. Antimicrobial Activity of Pyrido Derivatives

  • Summary of Application: Pyrido[2,3-d]pyrimidine ring systems have been found to exhibit antimicrobial activity .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
  • Results: The research suggests that these compounds could be potential candidates for the development of new antimicrobial agents .

9. Antitumor Properties of Piritrexim

  • Summary of Application: Piritrexim, a synthetic antifolate, has been found to exhibit anti-tumor properties .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
  • Results: The research suggests that Piritrexim could be a potential candidate for the treatment of certain types of cancer .

10. Discovery of Pyrano Derivatives as Novel Inhibitors

  • Summary of Application: This research led to the discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel inhibitors .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
  • Results: All the synthesized compounds were further evaluated for their inhibition of cell proliferation with MCF-7 and HCT116 human cancer cell lines .

Eigenschaften

IUPAC Name

1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)9-7(11)12-6/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZQYVPLLPAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)OC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450778
Record name 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione

CAS RN

21038-63-1
Record name 3-Azaisatoic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21038-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 100 ml. flask was charged with 2.0 g. 2-carbamylnicotinic acid* suspended in 20 ml. dimethylformamide. A 5.5 g. portion of lead tetra-acetate was added to the suspension, and the mixture was stirred at 50°-60° for 1 hour. The reaction mixture was poured into 20 ml. water; solids were separated by filtration, and 3-azaisatoic anhydride was recrystallized from dioxane, and dried in vacuo for 2 hours. The final yield of 3-azaisatoic anhydride amounted to 1.48 g., melting point 217°-219°, and represented 75 percent of theory. The structure was confirmed by elemental analysis and infrared spectroscopy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Trimethylsilylazide (89.1 ml) was added dropwise, with stirring, to a suspension of quinolinic anhydride (100.0 g) in dry chloroform (450 ml) under nitrogen. The mixture was stirred until nitrogen evolution had subsided (around 30 minutes) and then boiled under reflux with stirring for 45 minutes to give a solution. The mixture was cooled to ambient temperature and ethanol (40.0 ml) was added. The mixture was stirred for 20 minutes and a precipitate was collected by filtration and dried under vacuum overnight. The solid was stirred in cold acetonitrile (850 ml) and filtered. The filtrate was boiled under reflux for 15 minutes with stirring and then cooled in ice and filtered to give 4H-pyrido[2,3-d] [1,3]oxazine-2,4(1H)-dione, m.p. 213°-215° C. (with decomposition).
Quantity
89.1 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of ammonium 2-[[1-(4-pyridinyl)piperidin-4-ylmethyl]amino]pyridine-3-carboxylate (3.0 g, 9.12 mmol) in dioxane (45 mL) was treated with phosgene (1.9 M in toluene, 9.50 mL, 18.2 mmol), and the resulting mixture was heated at reflux. After 2 h, the mixture was concentrated yielding the corresponding aza-isatoic anhydride which was used without further purification. A solution of the crude anhydride (300 mg, 0.648 mmol) in tetrahydrofuran (2 mL) at 0° C. was treated with the magnesium salt of 2-amino-5-chloropyridine [2.60 mmol; freshly prepared by addition of methyl magnesium bromide (3.0 M in THF, 0.865 mL, 2.60 mmol) to 2-amino-5-chloropyridine (900 mg, 3.89 mmol) in THF (10 mL) at 0° C.]. After 17 h, the mixture was treated with a saturated aqueous solution of ammonium chloride and then partitioned between EtOAc and water. The aqueous layer was washed with EtOAc (3×) and the combined extracts were washed with water (1×), dried with sodium sulfate, and concentrated. The residue was purified by RPHPLC yielding 29 mg (9%) of the title compound as a hydrochloride salt.
Name
ammonium 2-[[1-(4-pyridinyl)piperidin-4-ylmethyl]amino]pyridine-3-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione
Reactant of Route 3
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione
Reactant of Route 4
Reactant of Route 4
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione
Reactant of Route 5
Reactant of Route 5
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione
Reactant of Route 6
Reactant of Route 6
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione

Citations

For This Compound
7
Citations
A El Bouakher, H Laborie, M Aadil, A El Hakmaoui… - Tetrahedron letters, 2011 - Elsevier
A convenient synthesis of a series of pyrido[3,2-e][1,4]-diazepine-2,5-diones 8 and pyrido[2,3-e][1,4]diazepine-2,5-diones 9, is reported using the condensation of α-amino acid methyl …
Number of citations: 14 www.sciencedirect.com
Y Brouillette, J Martinez… - European Journal of …, 2009 - Wiley Online Library
Isatoic anhydride has attracted a great deal of attention in the last decades. Substitution of its benzene moiety by many different ring systems has given rise to a large array of analogues…
A El Bouakher, G Prie, M Aadil, M Akssira… - Tetrahedron, 2013 - Elsevier
An efficient synthesis leading to novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives is presented, using …
Number of citations: 4 www.sciencedirect.com
JI Sarmiento-Sánchez, J Montes-Avila… - Química …, 2014 - SciELO Brasil
A facile one-step synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides and TMSA was described. This paper determines their antimicrobial activity against nine human …
Number of citations: 16 www.scielo.br
C Usifoh, P Igbinaduwa - Acta Poloniae Pharmaceutica, 2007 - ptfarm.pl
Prop-2-ynylamine (0.4 g, 7.2 mmol) was added to 1H-pyrido-[3, 2-d][1, 3]-oxazine-2, 4-dione 2b (1.0 g, 6.0 mmol) in dimethylformamide and treated as in the general synthetic procedure…
Number of citations: 1 www.ptfarm.pl
F Delgado-Vargas, V Wilson-Corral… - Quim. Nova, 2014 - academia.edu
A facile one-step synthesis of 1H-benzoxazine-2, 4-diones from heterocyclic anhydrides and TMSA was described. This paper determines their antimicrobial activity against nine human …
Number of citations: 0 www.academia.edu
JEE Monárrez, RIA Sepúlveda, JM Ávila, JIS Sánchez… - 2013
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.